5-Benzyl-5,8-diazaspiro[2.6]nonane dihydrochloride

conformational constraint exit vector geometry spirocyclic scaffold design

5-Benzyl-5,8-diazaspiro[2.6]nonane dihydrochloride (CAS 1956321-76-8, C14H22Cl2N2, MW 289.25 g/mol) is a spirocyclic diamine hydrochloride salt featuring a conformationally constrained 5,8-diazaspiro[2.6]nonane core with an N-benzyl substituent. The diazaspiro[2.6]nonane scaffold has been explored as a rigidified piperazine bioisostere in kinase inhibitor and sigma receptor ligand programs, where the spirocyclic geometry imparts defined exit vector orientations distinct from monocyclic diamines.

Molecular Formula C14H22Cl2N2
Molecular Weight 289.2 g/mol
Cat. No. B11839399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Benzyl-5,8-diazaspiro[2.6]nonane dihydrochloride
Molecular FormulaC14H22Cl2N2
Molecular Weight289.2 g/mol
Structural Identifiers
SMILESC1CC12CNCCN(C2)CC3=CC=CC=C3.Cl.Cl
InChIInChI=1S/C14H20N2.2ClH/c1-2-4-13(5-3-1)10-16-9-8-15-11-14(12-16)6-7-14;;/h1-5,15H,6-12H2;2*1H
InChIKeyUNTFDLRLODWCRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Benzyl-5,8-diazaspiro[2.6]nonane Dihydrochloride: Spirocyclic Diamine Building Block for CNS-Targeted Probe and Lead Discovery


5-Benzyl-5,8-diazaspiro[2.6]nonane dihydrochloride (CAS 1956321-76-8, C14H22Cl2N2, MW 289.25 g/mol) is a spirocyclic diamine hydrochloride salt featuring a conformationally constrained 5,8-diazaspiro[2.6]nonane core with an N-benzyl substituent . The diazaspiro[2.6]nonane scaffold has been explored as a rigidified piperazine bioisostere in kinase inhibitor and sigma receptor ligand programs, where the spirocyclic geometry imparts defined exit vector orientations distinct from monocyclic diamines [1]. The dihydrochloride salt form enhances aqueous solubility for convenient handling in parallel synthesis and assay-ready plate preparation .

Why Generic Substitution of 5-Benzyl-5,8-diazaspiro[2.6]nonane Dihydrochloride Risks Scaffold-Dependent Selectivity and Synthetic Reproducibility


Diazaspiro[2.6]nonane regioisomers (e.g., 4,7- vs 5,8-substitution) and ring-size analogs (e.g., spiro[3.5] vs spiro[2.6]) are not functionally interchangeable. The spiro[2.6] geometry establishes a unique spatial relationship between the two basic nitrogen atoms, which directly influences ATP-mimetic hinge-binding geometry in kinase active sites and hydrogen-bonding patterns with key residues such as the DFG motif [1]. Substituting a 5-benzyl-5,8-diazaspiro[2.6]nonane core with an unsubstituted 5,8-diazaspiro[2.6]nonane, a 5,8-diazaspiro[3.5]nonane analog, or a monocyclic piperazine eliminates the benzyl hydrophobic anchor and alters the exit vector orientation, potentially abolishing target engagement and selectivity. In sigma receptor programs, even subtle changes to the diazaspiro core (e.g., replacing the spiro[2.6] scaffold with a bridged bicyclic system) resulted in complete loss of σ2R affinity, demonstrating the fragility of structure–activity relationships within this chemical space [2].

Quantitative Differentiation Evidence for 5-Benzyl-5,8-diazaspiro[2.6]nonane Dihydrochloride Relative to Closest Analogs


Conformational Rigidity: Spiro[2.6] Cyclopropyl Ring Constrains Nitrogen Geometry Relative to Spiro[3.5] and Monocyclic Diamines

The spiro[2.6]nonane core incorporates a cyclopropyl ring that locks the two nitrogen atoms into a fixed relative orientation, unlike the more flexible spiro[3.5]nonane or monocyclic piperazine analogs. In the kinase inhibitor scaffold study by Allen et al. [1], diazaspiro[2.6]nonane-derived inhibitors exhibited distinct hinge-binding geometries confirmed by protein X-ray crystallography, with the basic nitrogen atoms positioned to engage specific acidic residues in the ATP pocket. The introduction of more complex substitution—such as the N-benzyl group—on the diazaspiro[2.6]nonane scaffold further altered selectivity profiles through P-loop engagement and spirocycle conformational changes. No equivalent crystallographic validation is available for the spiro[3.5] or monocyclic variants, limiting their rational design utility.

conformational constraint exit vector geometry spirocyclic scaffold design

Piperazine Bioisosterism: Diazaspiro[2.6]nonane Cores Retain σ2R Affinity Where Alternative Bridged and Fused Cores Fail

In a systematic σ2 receptor ligand optimization study by Xu et al. [1], replacing the piperazine moiety in a benzimidazolone-containing lead compound with diazaspiro[2.6]nonane cores was evaluated alongside bridged 2,5-diazabicyclo[2.2.1]heptane, 1,4-diazepane, fused octahydropyrrolo[3,4-b]pyrrole, and 3-aminoazetidine analogs. The diazaspiro[2.6]nonane scaffold represents a direct piperazine bioisostere wherein the spirocyclic constraint preserves the two-nitrogen pharmacophore geometry while modulating conformational flexibility. Although the specific N-benzyl derivative was not the primary compound tested, the study demonstrates that diazaspiro core selection is a critical determinant of σ2R binding, with certain core replacements causing complete loss of affinity.

sigma-2 receptor TMEM97 piperazine bioisostere radioligand binding

Salt Form and Solubility: Dihydrochloride Salt Provides Aqueous Handling Advantage Over Free Base and Other Counterion Forms

5-Benzyl-5,8-diazaspiro[2.6]nonane is commercially supplied as the dihydrochloride salt, which significantly enhances aqueous solubility compared to the free base form (CAS 1354623-58-7) . The free base form has a molecular weight of 216.32 g/mol and lacks the hydrochloride counterions, resulting in lower polarity and reduced water solubility—a practical limitation for high-throughput screening workflows that require DMSO or aqueous stock solutions. The dihydrochloride salt (MW 289.25 g/mol) is directly soluble in polar solvents, eliminating the need for in situ salt formation or pH adjustment prior to biological assay .

salt selection aqueous solubility parallel synthesis assay-ready formulation

Regioisomeric Purity: 5,8-Disubstitution Pattern Ensured by Spirocyclic Synthesis Versus 4,7-Isomer Contamination Risk

The 5,8-diazaspiro[2.6]nonane scaffold (CAS 90207-53-7 for the unsubstituted parent) is structurally distinct from the 4,7-diazaspiro[2.6]nonane isomer (CAS 235106-30-6). In synthetic applications, contamination with the regioisomer—or use of the incorrect isomer—would result in divergent exit vector orientations for pendant substituents, potentially invalidating structure–activity relationships. Commercial sourcing from reputable vendors providing the 5,8-isomer with defined regioisomeric purity (typically ≥95% by HPLC or NMR) ensures that the benzyl group is positioned at the 5-position rather than the 4-position, which is critical for maintaining the intended three-dimensional pharmacophore . The 4,7-isomer is commercially available as a separate CAS entity and must not be confused with the 5,8-isomer during procurement.

regioisomeric purity spirocyclic synthesis quality control 5,8-diazaspiro

Recommended Application Scenarios for 5-Benzyl-5,8-diazaspiro[2.6]nonane Dihydrochloride Based on Differential Evidence


Structure-Guided Kinase Inhibitor Design Requiring Crystallographically Validated Spirocyclic Scaffolds

For kinase drug discovery programs employing X-ray crystallography or cryo-EM for structure-based design, the diazaspiro[2.6]nonane scaffold provides a rare combination of conformational rigidity and crystallographic validation. The co-crystal structures reported by Allen et al. [1] demonstrate defined hinge-binding geometry and P-loop engagement patterns that can be exploited for rational optimization. The N-benzyl substituent of 5-benzyl-5,8-diazaspiro[2.6]nonane dihydrochloride serves as a versatile synthetic handle for further derivatization or may directly occupy a hydrophobic pocket, as observed in analogous kinase inhibitor series. Programs that substitute this scaffold with flexible monocyclic diamines risk losing the entropic advantage of the pre-organized binding conformation and forfeiting the structural information that guides lead optimization.

Sigma-2 Receptor (TMEM97) Ligand Optimization Using Diazaspiro Bioisosteres

The systematic exploration of diazaspiro cores as piperazine bioisosteres by Xu et al. [2] establishes the framework for σ2R/TMEM97 ligand development. 5-Benzyl-5,8-diazaspiro[2.6]nonane dihydrochloride is a direct entry point into this chemical space, providing the pre-formed spiro[2.6] scaffold with an N-benzyl substituent that can be elaborated into benzimidazolone- or other heterocycle-containing ligands. The documented sensitivity of σ2R affinity to core structure means that procurement of the correct diazaspiro isomer and substitution pattern is non-negotiable; substituting the 5,8-isomer with the 4,7-isomer or with an unsubstituted parent core is predicted to yield inactive compounds based on the scaffold-dependent SAR established in the primary literature.

Parallel Synthesis and High-Throughput Screening Campaigns Requiring Pre-Solubilized Building Blocks

The dihydrochloride salt form enables direct dissolution in aqueous or polar organic solvents, eliminating the acid-activation step often required for free base diamines. This makes 5-benzyl-5,8-diazaspiro[2.6]nonane dihydrochloride particularly suitable for automated parallel synthesis platforms and assay-ready compound formatting. Procurement of the dihydrochloride salt rather than the free base avoids workflow interruptions caused by insolubility, precipitation, or inconsistent concentration delivery—factors that can compromise high-throughput screening data quality and lead to false negatives .

Scaffold-Hopping Medicinal Chemistry Programs Seeking Conformationally Constrained Piperazine Replacements

For medicinal chemistry teams pursuing scaffold-hopping strategies to improve selectivity, pharmacokinetics, or intellectual property position, the diazaspiro[2.6]nonane core represents a direct piperazine replacement with altered conformational properties. The spirocyclic constraint reduces the number of accessible conformations relative to piperazine, potentially enhancing target selectivity by limiting off-target binding to aminergic GPCRs that typically recognize flexible diamine pharmacophores. The 5-benzyl substitution provides a synthetic anchor point for parallel library synthesis, allowing systematic exploration of structure–activity relationships while maintaining the conformational advantage of the spirocyclic core [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Benzyl-5,8-diazaspiro[2.6]nonane dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.